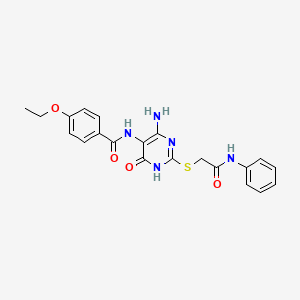

![molecular formula C18H17N5O5S B2491679 3-(2-(4-(4-硝基苯基)哌嗪-1-基)-2-氧代乙基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 852454-46-7](/img/structure/B2491679.png)

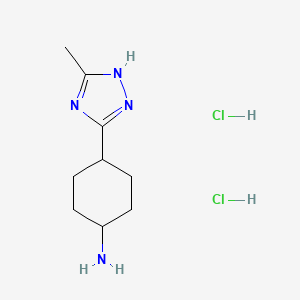

3-(2-(4-(4-硝基苯基)哌嗪-1-基)-2-氧代乙基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of chemicals that have been extensively studied for their diverse chemical reactions, molecular structures, and properties. It belongs to the thieno[3,2-d]pyrimidine derivatives, a group known for their significance in medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves multistep chemical processes, including cyclization, chlorination, oxidation, and substitution reactions. Starting materials like mercaptoacetic acid can lead to the formation of chlorothieno[3,2-d]pyrimidine through esterification, ring closure condensations, and substitution with chlorine. These steps are crucial for introducing the piperazine unit into the thieno[3,2-d]pyrimidine core (Min, 2012).

科学研究应用

Alpha-Adrenoceptor Binding

类似于3-(2-(4-(4-硝基苯基)哌嗪-1-基)-2-氧乙基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮的化合物显示出对α1D-肾上腺素受体亚型的亲和力和选择性。这些化合物,特别是5H-嘧啶并[5,4-b]吲哚-(1H,3H)2,4-二酮的衍生物,已针对克隆的α1A、α1B和α1D肾上腺素受体进行了测试,显示出针对这些受体的治疗应用潜力 (Romeo, Russo, & Blasi, 2001)。

抗高血压作用

与所讨论的化合物密切相关的噻吩嘧啶衍生物已被合成并评估其降压特性。这些化合物在自发性高血压大鼠中显示出显著的降压作用,表明在管理高血压方面具有潜在应用 (Russell et al., 1988)。

抗微生物活性

3-(2-(4-(4-硝基苯基)哌嗪-1-基)-2-氧乙基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮的衍生物已显示出对各种微生物菌株的显著抗微生物活性。合成的化合物表现出高抗微生物活性,表明在治疗微生物感染方面具有潜力 (Yurttaş et al., 2016)。

抗癌活性

含有哌嗪单元的一系列与所讨论的化合物结构相关的噻吩[3,2-d]嘧啶衍生物已被合成并评估其抗癌活性。这些化合物在抑制各种癌细胞系生长方面显示出有希望的结果,表明它们作为抗癌药物的潜力 (Min, 2012)。

原卟啉原氧化酶抑制剂

基于噻吩[2,3-d]嘧啶-2,4-二酮的化合物已被研究作为原卟啉原氧化酶的抑制剂,这是除草剂发现的一个重要靶点。这些化合物表现出优异的除草效果,并在某些作物上具有高度安全性,表明在农业中具有潜在应用 (Wang et al., 2021)。

作用机制

Target of Action

Similar compounds with a thieno[3,2-d]pyrimidine core have been reported to inhibitPhosphatidylinositol-3-kinase (PI3K) , a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Other compounds with a piperazine moiety have been reported to inhibit acetylcholinesterase (AChE) , an enzyme involved in the termination of impulse transmission at cholinergic synapses.

Mode of Action

Based on the targets of similar compounds, it can be hypothesized that this compound may bind to the active sites of pi3k or ache, inhibiting their activity . This inhibition could lead to changes in the downstream signaling pathways regulated by these enzymes.

Biochemical Pathways

The inhibition of PI3K can affect the PI3K/Akt signaling pathway , which plays a crucial role in the regulation of cell survival and growth . On the other hand, inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of PI3K could potentially lead to decreased cell proliferation and survival, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer . The inhibition of AChE could enhance cholinergic transmission, which could be beneficial in the treatment of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .

属性

IUPAC Name |

3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O5S/c24-15(11-22-17(25)16-14(5-10-29-16)19-18(22)26)21-8-6-20(7-9-21)12-1-3-13(4-2-12)23(27)28/h1-5,10H,6-9,11H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQYFKQQFYHISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)

![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)